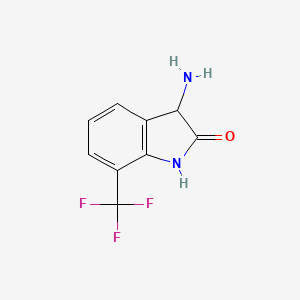

3-Amino-7-(trifluoromethyl)indolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7F3N2O |

|---|---|

Molecular Weight |

216.16 g/mol |

IUPAC Name |

3-amino-7-(trifluoromethyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)5-3-1-2-4-6(13)8(15)14-7(4)5/h1-3,6H,13H2,(H,14,15) |

InChI Key |

FRCSTQYEIKHJFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 3 Amino 7 Trifluoromethyl Indolin 2 One

Reactivity Profiles of the Indolin-2-one Ring System

The indolin-2-one, or oxindole (B195798), skeleton is a privileged structure in medicinal chemistry. Its reactivity is characterized by the electrophilic nature of the C-3 carbonyl group and the nucleophilicity of the N-1 nitrogen. The presence of a trifluoromethyl (CF₃) group at the C-7 position significantly influences the electronic properties of the aromatic ring. As a potent electron-withdrawing group, the CF₃ group decreases the electron density of the benzene (B151609) portion of the scaffold, which can affect its susceptibility to electrophilic aromatic substitution.

The C-3 position of the indolin-2-one core is particularly reactive. For instance, isatins (the oxidized form, indole-2,3-diones) are common starting materials for the synthesis of spirooxindoles, exploiting the reactivity of the C-3 keto group with various nucleophiles. researchgate.net This reactivity is harnessed in multi-component reactions to build complex heterocyclic systems fused at the C-3 position. researchgate.net The introduction of a fluorine atom at the C-3 position can also be achieved through electrophilic fluorination using reagents like Selectfluor. researchgate.net

Transformations at the C-3 Amino Functionality

The primary amino group at the C-3 position is a key site for derivatization. Unprotected 3-aminoindoles are known to be sensitive to air and light, often leading to oxidative dimerization. nih.gov Consequently, transformations of the amino group are typically performed with care or involve the use of protecting groups.

Standard amine chemistry can be applied to this functionality. This includes:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Condensation Reactions: Formation of Schiff bases (imines) upon reaction with aldehydes or ketones. These imines can be further reduced to secondary amines.

Reaction with Hydrazine (B178648): The reaction of related spiro[indole-3,5′-isoxazoles] with hydrazine hydrate (B1144303) can lead to the formation of 3-aminoindoles, highlighting a pathway involving nitrogen-based nucleophiles. nih.gov

These transformations allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.

Chemical Manipulations of the C-7 Trifluoromethyl Group

The trifluoromethyl (CF₃) group is one of the most stable functional groups in organic chemistry. The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to chemical transformations. It is generally inert to acids, bases, oxidants, and reductants under typical reaction conditions.

While methods exist for the introduction of CF₃ groups onto aromatic rings, researchgate.net, nih.gov, researchgate.net the reverse process—chemically altering an existing CF₃ group without degrading the rest of the molecule—is exceedingly difficult and rarely attempted in complex molecular settings. Therefore, for 3-Amino-7-(trifluoromethyl)indolin-2-one, the C-7 trifluoromethyl group is best considered a stable, non-reactive substituent that primarily serves to modulate the electronic and lipophilic character of the molecule. nih.gov

N-Substitution and Heterocyclic Ring Modifications

The nitrogen atom of the indolin-2-one ring (N-1) is a common site for modification. The N-H proton is acidic and can be removed by a suitable base (e.g., sodium hydride) to generate an anion. This nucleophilic nitrogen can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. mdpi.com Studies on related 2-indolinone structures have shown that introducing methyl, ethyl, or benzyl (B1604629) groups at the N-1 position is a synthetically feasible strategy that can influence biological activity. semanticscholar.org

Furthermore, the indole (B1671886) nucleus itself can be modified. For instance, palladium-catalyzed cross-coupling reactions on brominated N-CF₃ indoles have been used to introduce alkyl, aryl, and cyano groups, demonstrating that the core structure is robust enough to withstand such transformations. nih.gov

Synthesis of Spirocyclic and Fused Indolin-2-one Derivatives

The C-3 position of the indolin-2-one core is a linchpin for the construction of spirocyclic systems, which are three-dimensional structures containing two rings connected by a single common atom. These syntheses often begin with the corresponding isatin (B1672199), in this case, 7-(trifluoromethyl)isatin.

The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives is efficiently achieved through one-pot, four-component reactions. researchgate.net, nih.gov This methodology typically involves the condensation of an isatin derivative, a hydrazine, a β-keto ester (like ethyl acetoacetate), and a source of active methylene (B1212753), such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.net, nih.gov The reaction proceeds through a domino sequence of Knoevenagel condensation and Michael addition, followed by cyclization to rapidly assemble the complex spirocyclic product in high yields. researchgate.net The use of catalysts like Fe₃O₄@L-arginine can promote this reaction under solvent-free conditions. nih.gov

Table 1: Examples of Four-Component Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives This table is a generalized representation based on established synthetic methods for this class of compounds.

| Isatin Component | Hydrazine Component | β-Ketoester | Active Methylene Compound | Typical Yield |

| Isatin | Hydrazine Hydrate | Ethyl Acetoacetate | Malononitrile | Excellent nih.gov |

| 5-Bromo-isatin | Phenylhydrazine | Ethyl Acetoacetate | Malononitrile | High |

| N-Methyl-isatin | Hydrazine Hydrate | Methyl Acetoacetate | Ethyl Cyanoacetate | High researchgate.net |

| 7-(Trifluoromethyl)isatin | Hydrazine Hydrate | Ethyl Acetoacetate | Malononitrile | Predicted High |

Spiro-indolinones incorporating a benzothiazole (B30560) moiety can be synthesized through the condensation of an isatin derivative with 2-aminothiophenol (B119425). researchgate.net In this reaction, the C-3 carbonyl group of 7-(trifluoromethyl)isatin would react with the primary amine of 2-aminothiophenol to form a Schiff base intermediate. The nearby thiol group then undergoes an intramolecular cyclization by attacking the imine carbon, leading to the formation of the spiro[1,3-benzothiazole-2,3′-indole] system. This reaction is typically carried out in a solvent like ethanol (B145695) and provides a direct route to this class of spiro compounds. researchgate.net

Computational and Theoretical Studies in 3 Amino 7 Trifluoromethyl Indolin 2 One Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for elucidating complex reaction mechanisms at the molecular level. These methods can map out entire reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.

While specific quantum chemical studies on the synthesis of 3-Amino-7-(trifluoromethyl)indolin-2-one are not extensively documented in the literature, research on structurally related compounds highlights the utility of this approach. For instance, organocatalytic cascade reactions involving similar 3-aminooxindole derivatives have been investigated to understand stereoselectivity. researchgate.net A study on the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams used chiral proline catalysts with substrates like 3-((2,2,2-trifluoroethyl)amino)indolin-2-one. researchgate.net Computational analysis in such cases can reveal the transition state geometries responsible for the observed high diastereoselectivities and enantioselectivities, clarifying the role of the catalyst and the substrate's functional groups in directing the stereochemical outcome. researchgate.net Applying these methods to the synthesis of this compound could similarly illuminate reaction intermediates and optimize conditions for its preparation or subsequent derivatization.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are fundamental techniques used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. nih.gov This provides crucial information about binding affinity, orientation, and the specific intermolecular interactions that stabilize the ligand-target complex. For this compound, docking simulations can screen potential biological targets and rationalize observed activities.

The indolinone scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous kinase inhibitors. mdpi.com Docking studies on analogous compounds have provided detailed interaction maps. For example, research on indolin-2-one derivatives has shown that the carbonyl oxygen and the N-H group of the lactam ring frequently act as hydrogen bond acceptors and donors, respectively, often interacting with the hinge region of protein kinases. researchgate.net

In the case of this compound, key structural features would be expected to mediate binding:

The amino group at the C3 position can serve as a potent hydrogen bond donor.

The carbonyl oxygen of the indolinone ring is a hydrogen bond acceptor.

The trifluoromethyl group at the C7 position can engage in hydrophobic or specific fluorine-protein interactions (e.g., with backbone carbonyls) and significantly influences the electronic properties of the aromatic ring. mdpi.com

The aromatic ring system can form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. nih.gov

A hypothetical docking simulation of this compound into a protein active site, such as a kinase, could reveal these interactions and guide the design of more potent or selective analogs.

Table 1: Potential Intermolecular Interactions for this compound in a Protein Binding Site

| Structural Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Indolinone N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Backbone Carbonyl |

| Indolinone C=O | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Backbone N-H |

| C3-Amino Group (-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Backbone Carbonyl |

| C7-Trifluoromethyl Group (-CF₃) | Hydrophobic, Fluorine Bonds | Leucine, Isoleucine, Valine, Alanine |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized analogs and guide synthetic efforts toward more effective compounds. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Synthesizing and testing a library of analogs with variations at different positions (e.g., on the amino group or the aromatic ring).

Calculating molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's physicochemical properties.

Developing a regression model that links the descriptors to the observed biological activity (e.g., IC₅₀ values).

The final QSAR model can be statistically validated and used for predictive purposes. nih.gov The interpretation of the model provides insights into the structure-activity relationship, revealing which properties are most critical for the desired biological effect. nih.gov

Table 2: Relevant Molecular Descriptors for a QSAR Study of this compound Analogs

| Descriptor Class | Specific Examples | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges, Hammett constants (σ) | Electron distribution, polarity, substituent electronic effects |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Atomic connectivity and branching |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity |

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases for new molecules that fit the model, even if they have entirely different chemical scaffolds. This facilitates de novo design of novel active compounds. researchgate.net

For this compound, a hypothetical pharmacophore model could be constructed based on its key functional groups. Such a model might include:

One Hydrogen Bond Donor (from the C3-amino group).

One Hydrogen Bond Acceptor (from the lactam carbonyl).

One Aromatic Ring feature.

One Hydrophobic/Electron-Withdrawing feature (representing the trifluoromethyl group).

This model would serve as a template to identify new chemical entities that could potentially interact with the same biological target in a similar manner.

In Silico Predictions for Molecular Attributes Relevant to Research

In the early stages of research, it is crucial to assess the "drug-likeness" and pharmacokinetic properties of a compound. In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provide rapid and cost-effective evaluation of a molecule's potential viability. nih.govnih.gov These predictions help prioritize candidates for synthesis and experimental testing. jneonatalsurg.com

For this compound, various molecular attributes can be predicted using established computational models. These predictions provide a preliminary profile of its behavior in a biological system.

Table 3: Illustrative In Silico Prediction of Molecular and ADMET Properties for this compound

This table presents hypothetical data for illustrative purposes, representing the typical output of in silico prediction software.

| Property Class | Parameter | Predicted Value/Classification | Relevance |

| Physicochemical Properties | Molecular Weight ( g/mol ) | 232.17 | Drug-likeness (Lipinski's Rule) |

| LogP (Consensus) | 1.95 | Lipophilicity, Permeability | |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | Membrane permeability, BBB penetration | |

| Water Solubility (LogS) | -2.5 | Bioavailability, Formulation | |

| Pharmacokinetics (ADMET) | Human Intestinal Absorption | High | Oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | No | CNS activity potential | |

| Caco-2 Permeability (log Papp) | Moderate | Intestinal absorption model | |

| P-glycoprotein (P-gp) Substrate | No | Efflux pump interaction | |

| CYP450 2D6 Inhibitor | No | Drug-drug interaction potential | |

| CYP450 3A4 Inhibitor | Yes | Drug-drug interaction potential | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | General oral drug-likeness |

| Bioavailability Score | 0.55 | Overall potential as an oral drug | |

| Medicinal Chemistry | PAINS (Pan-Assay Interference Compounds) | 0 Alerts | Likelihood of non-specific activity |

In Vitro Biological Research and Mechanistic Investigations of 3 Amino 7 Trifluoromethyl Indolin 2 One and Its Derivatives

Indolin-2-one as a Privileged Scaffold in Biological Research

The indolin-2-one core, also known as oxindole (B195798), is a heterocyclic chemical framework recognized in medicinal chemistry as a "privileged scaffold". nih.govresearchgate.net This designation stems from its recurring presence in the structure of numerous natural products and synthetic compounds that exhibit a wide array of significant biological activities. acs.orgmdpi.com The versatility of the indole (B1671886) nucleus, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, allows for strategic chemical modifications at various positions, enabling the development of compounds with tailored therapeutic properties. mdpi.comnih.gov

The structural features of the indolin-2-one scaffold make it an ideal backbone for designing targeted therapeutic agents. mdpi.com Its ability to interact with diverse biological targets, including enzymes and receptors, has made it a focal point of extensive research in drug discovery. nih.govmdpi.com This has led to the development of several FDA-approved drugs containing the indole structure. The adaptability of the scaffold allows it to be incorporated into molecules designed to treat a wide range of conditions, from cancer to infectious diseases. mdpi.comnih.gov Consequently, the indolin-2-one framework is frequently utilized in the synthesis of novel compounds for biological screening and development. researchgate.net

Antimicrobial Research Applications

The versatile indolin-2-one scaffold has been the basis for the development of various derivatives with potential antimicrobial properties.

Derivatives of the indolin-2-one scaffold have been investigated for their potential as antibacterial agents. nih.gov Research has shown that certain indole derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, a series of aminoguanidyl indole derivatives demonstrated potent antibacterial activities, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 µg/mL against several bacterial strains. nih.gov

The inclusion of specific chemical groups, such as halogens, has been shown to be critical for the antibacterial efficacy of these compounds. nih.gov Studies on N-benzyl indole derivatives found that those containing trifluoromethyl (CF3) groups, chlorine atoms, or bromine atoms displayed enhanced antibacterial activity. nih.gov In one study, several 3-alkylidene-2-indolone derivatives were synthesized and showed potential for further development as antibacterial agents. nih.gov Another indolin-2-one derivative, referred to as compound XII, exhibited notable antibacterial activity and was found to be a selective inhibitor of dihydrofolate reductase (DHFR). nih.gov

| Compound Type | Bacterial Strains | Activity (MIC) | Key Findings | Reference |

|---|---|---|---|---|

| Aminoguanidyl Indole Derivatives | Gram-positive & Gram-negative bacteria | 2–16 µg/mL | N-benzyl indoles with CF3, Cl, or Br groups showed higher activity. | nih.gov |

| 3-Alkylidene-2-indolone Derivatives | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Not specified | Showed significant antimicrobial activity. | nih.gov |

| Compound XII (Indolin-2-one derivative) | Gram-positive & Gram-negative bacteria | Not specified | Exhibited promising antibacterial activity and DHFR inhibition. | nih.gov |

The exploration of indolin-2-one derivatives has also extended to their potential antifungal activities. nih.gov Research has demonstrated that certain derivatives exhibit activity against various fungal pathogens. nih.govnih.gov For example, a series of 3-benzylidene-indolin-2-one derivatives showed significant activity against Aspergillus niger and Aspergillus clavatus. nih.gov

In other studies, N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to the core scaffold, displayed antifungal activity, particularly against Trichophyton interdigitale and Candida albicans. nih.gov The structural components of these molecules are crucial for their antifungal effects. For instance, research on benzofuran (B130515) derivatives, which share some structural similarities, found that converting a methyl carboxylate into its dibromo derivative drastically increased antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov

| Compound Type | Fungal Strains | Key Findings | Reference |

|---|---|---|---|

| 3-Benzylidene-indolin-2-ones | Aspergillus niger, Aspergillus clavatus | Exhibited significant antimicrobial activity. | nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | Trichophyton interdigitale, Candida albicans | Antifungal activity was observed in all structural subtypes. | nih.gov |

| Benzofuran Derivatives | Cryptococcus neoformans, Aspergillus fumigatus | Dibromo derivatives showed significantly increased antifungal activity. | nih.gov |

Antimalarial Research Initiatives

Inspired by naturally occurring indole alkaloids, the indolin-2-one (oxindole) scaffold has been utilized in the design of new potential antimalarial drugs. nih.gov Several studies have evaluated derivatives for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

In one study, eighteen oxindole derivatives and their aza analogues were synthesized and tested for their inhibitory activity against P. falciparum. nih.gov Six of these compounds showed an IC50 (half-maximal inhibitory concentration) of less than 20 µM. nih.gov A structure-activity relationship analysis suggested that specific electronic properties of the molecules were related to their antiplasmodial activity. nih.gov Other research has focused on related heterocyclic compounds, such as 5-anilino-3-(hetero)arylpyrazoles, which have also shown micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant Plasmodium strains. nih.gov The mechanism of action for some related quinoline (B57606) derivatives involves the inhibition of heme polymerization into hemozoin (β-hematin), a crucial detoxification process for the parasite. mdpi.com

Antitumor and Anticancer Research

The indolin-2-one core is a well-established privileged structure in the development of antitumor agents. nih.govresearchgate.netnih.gov Its scaffold is present in numerous compounds, both natural and synthetic, that have been investigated for their anticancer properties. nih.gov The versatility of the indole ring system allows for the synthesis of a vast number of derivatives designed to interfere with various biological pathways involved in cancer cell growth and proliferation. mdpi.comnih.govnih.gov

Research has explored a wide range of indole derivatives for their cytotoxic effects against various human cancer cell lines. nih.gov For example, novel [(3-indolylmethylene)hydrazono]indolin-2-ones were synthesized and evaluated for their cytotoxicity against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon) cancer cell lines. nih.gov One derivative, compound 6n, was particularly active against MCF-7 cells with an IC50 of 1.04 µM and was found to induce apoptosis (programmed cell death). nih.gov Another study on 28-indole-betulin derivatives found that they were most effective against MCF-7 breast cancer cells, causing cell cycle arrest in the G1 phase and inducing apoptosis. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 1c (Indolin-2-one) | HCT-116, MDA-MB-231 | Submicromolar (HCT-116) | Microtubule destabilization | nih.gov |

| Compound 6n (Hydrazono-indolin-2-one) | MCF-7 | 1.04 µM | Apoptosis induction, G2/M phase arrest, increased caspase expression | nih.gov |

| 28-Indole-betulin derivatives | MCF-7 | EC50 of 67 µM (for EB355A) | G1 phase arrest, apoptosis induction | nih.gov |

| Compound 13c (Indolin-2-one) | HCT-116 | 1.07 µM (HDAC1 inhibition) | HDAC and VEGFR-2 inhibition, apoptosis induction | nih.gov |

A primary strategy in modern anticancer drug design is the inhibition of receptor tyrosine kinases (RTKs), which are crucial enzymes in signaling pathways that control cell growth, proliferation, and survival. nih.gov The indolin-2-one scaffold is a key component in many small-molecule kinase inhibitors. nih.govnih.gov Sunitinib (B231), an approved anticancer drug, features an indolin-2-one core and functions as a multi-targeted RTK inhibitor. nih.govnih.gov

Numerous studies have focused on designing novel indolin-2-one derivatives as potent inhibitors of various RTKs, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. nih.govnih.gov For instance, a series of pyrrolo-fused-heterocycle-2-indolinone analogues were developed, with some showing potent enzymatic and cellular inhibition of VEGFR, PDGFR, and c-Kit at concentrations below 50 nM. nih.gov Another study designed new indolin-2-ones based on the sunitinib scaffold to act as inhibitors of histone deacetylases (HDAC) with potential VEGFR inhibition. nih.gov One such compound, 13c, was shown to reduce the expression levels of VEGFR-2 and inhibit the HDAC1 enzyme, demonstrating a multi-targeted approach to anticancer activity. nih.gov

Thioredoxin Reductase (TrxR) Inhibition and Associated Pathways (e.g., ASK1, MAPK)

The thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR), is a critical antioxidant system that maintains cellular redox balance. Its inhibition is a key strategy in cancer therapy. The activity of apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family, is negatively regulated by its binding to reduced Trx. nih.govnih.gov Under conditions of oxidative stress, Trx is oxidized and dissociates from ASK1, leading to ASK1 activation and subsequent apoptosis via the JNK and p38 MAPK pathways. nih.govnih.gov

While direct studies on 3-Amino-7-(trifluoromethyl)indolin-2-one are not available, other trifluoromethyl-substituted indoles have been shown to induce reactive oxygen species (ROS), a condition known to activate the ASK1 pathway. nih.gov Furthermore, some indolin-2-one derivatives have been investigated for their effects on pathways involving TrxR, suggesting that this class of compounds has the potential to interact with this system. mdpi.com The thioredoxin glutathione (B108866) reductase (TGR) enzyme, which combines the functions of thioredoxin reductase and glutathione reductase, is another potential target, especially in certain pathogenic organisms where it is the sole enzyme maintaining redox balance. nih.gov

Unfolded Protein Response (UPR) Activation Mechanisms

The endoplasmic reticulum (ER) is essential for protein folding, and the accumulation of unfolded or misfolded proteins triggers a stress response known as the unfolded protein response (UPR). nih.govnih.gov The UPR has two opposing roles: it can promote cell survival by restoring ER homeostasis or, under prolonged stress, it can induce apoptosis. nih.govnih.gov Chronic UPR activation is implicated in various diseases, including cancer and neurodegeneration. nih.govnih.gov Certain therapies can induce ER stress to a level that triggers immunogenic cancer cell death, making the UPR a target for cancer treatment. nih.gov Although direct evidence for this compound is lacking, the induction of oxidative stress by related compounds suggests a potential for activating the UPR, as redox imbalances are a known trigger for ER stress. nih.govnih.gov

DNA and Protein Interaction Studies

The interaction of small molecules with DNA and proteins is fundamental to their mechanism of action. Studies on various indolin-2-one derivatives reveal their capacity to bind to both DNA and proteins like bovine serum albumin (BSA). For instance, indolin-2-ones featuring an m-aminobenzylidene fragment have demonstrated moderate DNA binding and significantly stronger binding to BSA. nih.gov The interaction with DNA can occur through various modes, including electrostatic interactions, hydrogen bonds, or van der Waals forces. nih.gov

Similarly, research on 6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline, another complex amino-indoline derivative, showed that it alkylates DNA, specifically at the adenine (B156593) N3 position. nih.gov The stereochemistry of such molecules can significantly influence their DNA binding affinity and sequence selectivity. nih.gov Furthermore, duplications in the amino acid sequence of proteins like the aryl hydrocarbon receptor-interacting protein (AIP) can disrupt protein stability and interactions with other proteins, highlighting the complexity of molecular interactions. nih.gov These findings suggest that this compound could also exhibit significant interactions with biological macromolecules, which would be crucial to its potential therapeutic effects.

Cell Cycle Arrest and Apoptosis Induction Research

A common mechanism for anticancer agents is the induction of cell cycle arrest and apoptosis. Research on various indolin-2-one derivatives demonstrates this activity. For example, trifluoromethyl-substituted 3-selenylindol and 3-thiophenylindol were found to impair cell cycle progression at the G2/M phase and increase DNA fragmentation, a hallmark of apoptosis, in hepatocarcinoma cells (HepG2). nih.gov Another derivative, (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one, also arrested prostate cancer cells in the G2/M phase and induced apoptosis. nih.gov This was associated with the activation of caspase-3, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

The induction of G2/M arrest is often linked to the upregulation of cell cycle inhibitors like p21. mdpi.comnih.gov Prolonged arrest at this phase can trigger the apoptotic pathway. nih.gov Compounds can induce apoptosis through various signaling pathways, often involving the generation of reactive oxygen species (ROS). mdpi.com

Table 1: Effects of Indolin-2-one Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative Class | Cell Line | Effect | Associated Mechanisms | Reference |

|---|---|---|---|---|

| Trifluoromethyl-substituted selenylindol/thiophenylindol | HepG2 | G2/M phase arrest, DNA fragmentation | Increased ROS levels | nih.gov |

| (Z)-3-(benzylidene)indolin-2-ones | PC-3 (Prostate) | G2/M phase arrest, Apoptosis | Caspase-3 activation, Increased Bax/Bcl-2 ratio | nih.gov |

| Genistein (related isoflavonoid) | T24 (Bladder) | G2/M phase arrest, Apoptosis | Down-regulation of cyclin A/B1, Up-regulation of p21 | mdpi.com |

Anti-inflammatory Research

Inflammation is a key process in many diseases, and its modulation is a major therapeutic goal.

Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS)

Key inflammatory mediators include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.netnih.gov The inhibition of these molecules is a primary strategy for anti-inflammatory drugs. For instance, conjugates of indole and aminophenylmorpholin-3-one have been shown to reduce lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 in microglial cells. nih.gov The anti-inflammatory effects of various compounds are often linked to the suppression of these specific mediators. nih.govuniderma.infomdpi.com While direct data on this compound is unavailable, the indole scaffold is a well-established core in many anti-inflammatory agents, suggesting this compound could possess similar properties.

Table 2: Inhibition of Inflammatory Mediators by Indole-Related Compounds

| Compound Class | Cell/Animal Model | Inhibited Mediator(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Indole-aminophenylmorpholinone conjugates | Microglial cells | TNF-α, IL-6, iNOS | Reduced cytokine and NO release | nih.gov |

Mast Cell Degranulation Inhibition Research

Mast cells are key players in allergic and inflammatory responses, releasing histamine (B1213489) and other mediators upon degranulation. nih.govnih.govmdpi.com The inhibition of mast cell degranulation is a therapeutic approach for these conditions. nih.gov This degranulation can be triggered through IgE-dependent or IgE-independent pathways, with receptors like MRGPRX2 being involved in the latter. nih.gov Certain lactones, for example, have been shown to prevent gastric lesions in animal models by inhibiting mast cell activation and degranulation. mdpi.com Given the role of indole derivatives in modulating various cellular signaling pathways, investigating the effect of this compound on mast cell function could be a promising area of research.

Other Investigated Biological Activities

Antiviral Research

While direct antiviral research on this compound is not extensively documented in publicly available scientific literature, related structures have been investigated for their potential as antiviral agents. For instance, a series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives has been synthesized and evaluated for antiviral properties. nih.gov These compounds, which feature both a trifluoromethyl group and an indoline (B122111) core, were designed as potential antiviral candidates. nih.gov The synthesis involved reacting 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)isatin with various amines and hydrazines to produce a range of derivatives. nih.gov

One notable derivative, 3-(4-aminophenyl)imino-5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2-one, was synthesized by heating the parent isatin (B1672199) compound with p-phenylenediamine (B122844) in ethanol (B145695). nih.gov The structural confirmation of these compounds was performed using elemental and spectral analysis. nih.gov Although this research focuses on indoline-2,3-dione derivatives rather than the specific indolin-2-one scaffold of the subject compound, it highlights the interest in trifluoromethyl-containing indoline structures in the development of new antiviral agents. nih.gov

Anticonvulsant Research

A comprehensive search of scientific literature did not yield specific research findings for the anticonvulsant properties of this compound or its direct derivatives. While various other derivatives of indolin-2-one and isatin have been evaluated for activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, data on the subject compound is not available. nih.govresearchgate.netnih.gov

Oxytocin (B344502) Receptor Ligand Research

There is no available research in scientific literature to indicate that this compound or its derivatives have been investigated as ligands for the oxytocin receptor. The oxytocin receptor, a G-protein coupled receptor, is a target for agents that modulate uterine contractions and various neurobehavioral processes, but research has focused on peptide and non-peptide antagonists structurally distinct from the indolin-2-one core. nih.govnih.govunibe.ch

Aromatase Inhibition Studies

Specific studies evaluating the potential of this compound or its derivatives as aromatase inhibitors are not present in the available scientific literature. Research into non-steroidal aromatase inhibitors has explored various heterocyclic scaffolds, including some indole derivatives, but has not specifically identified the subject compound. nih.govnih.gov

CB1 Receptor Allosteric Modulation Studies

An extensive review of scientific literature did not uncover research investigating this compound or its derivatives as allosteric modulators of the cannabinoid 1 (CB1) receptor. The discovery of allosteric modulation at the CB1 receptor has led to the investigation of several compound classes, including indole-2-carboxamide derivatives like Org27569, but not the specific indolin-2-one structure of the subject compound. nih.govosti.govresearchgate.net

General Research on Interactions with Biological Targets and Cellular Signaling

While specific mechanistic studies on this compound are limited, the broader class of 3-substituted indolin-2-ones has been identified as a novel class of protein kinase inhibitors. nih.gov These compounds have been shown to selectively inhibit the ligand-dependent autophosphorylation of various receptor tyrosine kinases (RTKs) in intact cells at submicromolar concentrations. nih.gov

The indolin-2-one scaffold serves as a platform for developing inhibitors that can differentiate between various RTKs based on the substitution at the C-3 position. Structure-activity relationship (SAR) analyses have provided insights into the structural requirements for selective inhibition of specific kinases. For example, c-Src, a non-receptor protein kinase involved in cell proliferation and migration, has been a target of interest for indolinone derivatives. nih.gov

Key findings from SAR studies on the indolin-2-one scaffold include:

3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones demonstrate high specificity against the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1) tyrosine kinase activity. nih.gov

3-(Substituted benzylidenyl)indolin-2-ones that contain bulky groups on the phenyl ring exhibit high selectivity for the Epidermal Growth Factor (EGF) receptor and Her-2 tyrosine kinases. nih.gov

The presence of an amino group on certain indolinone derivatives was found to increase affinity towards the ATP-binding site of c-Src. nih.gov

Compounds with an extended side chain at the C-3 position of the indolin-2-one core have shown high potency and selectivity against Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) receptors. nih.gov

These findings indicate that the indolin-2-one core is a versatile scaffold for designing selective kinase inhibitors, with the specific biological activity being heavily influenced by the nature of the substituent at the 3-position.

Table of SAR Findings for 3-Substituted Indolin-2-one Derivatives

| 3-Position Substituent Type | Selective Target(s) | Reference |

| (Five-membered heteroaryl ring)methylidenyl | VEGF (Flk-1) Receptor | nih.gov |

| (Substituted benzylidenyl) with bulky groups | EGF Receptor, Her-2 | nih.gov |

| Extended side chain | PDGF Receptor, VEGF (Flk-1) Receptor | nih.gov |

| Amino group-containing derivatives | c-Src (ATP-binding site) | nih.gov |

Future Research Directions and Advanced Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The advancement of therapeutic agents is intrinsically linked to the efficiency, cost-effectiveness, and environmental impact of their chemical synthesis. Future research should prioritize the development of novel and sustainable methods for producing 3-Amino-7-(trifluoromethyl)indolin-2-one and its analogs. Current synthetic routes can be resource-intensive, and a move towards "green chemistry" is essential.

Key areas for development include:

Catalytic Asymmetric Synthesis: Establishing robust methods for the enantioselective synthesis of the C3-amino substituted oxindole (B195798) core is critical, as the biological activity of stereoisomers can differ significantly.

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the desired product can dramatically increase efficiency and reduce waste. L-proline catalyzed Mannich-type reactions have shown promise for the synthesis of 3-amino alkylated indoles and could be adapted for this scaffold under solvent-free conditions. rsc.orgrsc.org

C-H Activation: Direct functionalization of the indoline (B122111) core through C-H activation strategies offers an atom-economical alternative to traditional multi-step syntheses that require pre-functionalized starting materials. nih.gov

Sustainable Reagents and Solvents: Emphasis should be placed on using environmentally benign reagents and solvents. For instance, employing air as a sustainable oxidant has been demonstrated in the synthesis of related indoline structures. nih.gov Similarly, exploring water as a reaction medium, potentially promoted by micelles, aligns with green chemistry principles. rsc.org

Table 1: Comparison of Synthetic Strategies for Indolin-2-one Derivatives

| Synthetic Strategy | Advantages | Disadvantages | Relevance to Sustainability |

|---|---|---|---|

| Classical Multi-Step Synthesis | Well-established, reliable for specific targets. | Generates significant waste, often requires harsh conditions and protecting groups. | Low |

| L-Proline Catalyzed MCR rsc.org | High atom economy, operational simplicity, solvent-free conditions possible. | Substrate scope can be limited. | High |

| C-H Activation nih.gov | Reduces pre-functionalization steps, high atom economy. | Often requires precious metal catalysts. | Moderate to High |

| Micelle-Promoted Synthesis in Water rsc.org | Avoids organic solvents, environmentally friendly. | Can require specific surfactants, product isolation may be complex. | High |

| Photocatalysis | Uses light as a traceless reagent, enables novel transformations. | Requires specialized equipment, catalyst recycling can be a challenge. | High |

Advanced Computational Design and Predictive Modeling for Structure Optimization

To accelerate the drug discovery process and rationalize structure-activity relationships (SAR), advanced computational methods are indispensable. For the this compound scaffold, predictive modeling can guide the synthesis of next-generation analogs with enhanced potency, selectivity, and optimized pharmacokinetic properties.

Future computational efforts should focus on:

Molecular Docking and Dynamics: Simulating the interaction of analogs with their biological targets, such as the ATP-binding pocket of protein kinases, can predict binding affinities and modes. nih.govresearchgate.net This allows for the in silico screening of virtual libraries before committing to chemical synthesis.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods provide a higher level of theory for studying reaction mechanisms or interactions involving charge transfer or polarization, offering deeper insight into ligand-receptor binding.

Free Energy Perturbation (FEP): FEP calculations can more accurately predict the change in binding affinity resulting from small structural modifications, providing a powerful tool for lead optimization.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for identifying candidates with favorable drug-like properties early in the discovery pipeline, reducing late-stage attrition.

Table 2: Application of Computational Methods in Drug Design

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| Molecular Docking | Virtual screening, binding mode prediction. | Identifies potential binding poses and key interactions (e.g., H-bonds). |

| Molecular Dynamics (MD) Simulation | Assessing stability of ligand-protein complexes. | Reveals conformational changes and flexibility of the binding site. |

| Free Energy Perturbation (FEP) | Lead optimization. | Quantitatively predicts relative binding affinities of analogs. |

| ADMET Modeling | Filtering and prioritizing compounds. | Predicts pharmacokinetic and toxicity profiles. |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

While the indolin-2-one scaffold is known to target various proteins, particularly protein kinases, a profound understanding of the molecular interactions of this compound is likely incomplete. Future research must aim to precisely identify its molecular targets and elucidate the downstream consequences of these interactions.

Key research objectives include:

Target Identification and Validation: Utilizing unbiased chemoproteomic approaches to identify the direct binding partners of the compound in relevant cell models.

Structural Biology: Obtaining high-resolution crystal structures of the compound in complex with its target protein(s) is paramount. Such structures would provide definitive evidence of the binding mode and reveal the specific amino acid residues involved in the interaction, confirming, for example, binding within an ATP pocket as has been suggested for related compounds. nih.govresearchgate.net

Signaling Pathway Analysis: Investigating the compound's effect on intracellular signaling cascades. For instance, related indolin-2-one derivatives have been shown to modulate pathways such as Akt, MAPK, and NF-κB. nih.gov A detailed analysis would clarify whether this compound functions as an inhibitor or activator and map its sphere of influence on cellular networks.

Resistance Mechanisms: Studying potential mechanisms of acquired resistance to the compound, which can provide valuable insights into its mode of action and inform the development of combination therapies.

Table 3: Known Biological Targets and Pathways for the Indolin-2-one Scaffold

| Target Class | Specific Examples | Associated Signaling Pathway | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | VEGFR (Flk-1), PDGFR, EGFR | Pro-angiogenic and cell proliferation pathways | nih.gov |

| Neurotransmitter Transporters | Norepinephrine Transporter (NET) | Norepinephrine reuptake | nih.gov, ebi.ac.uk |

| Inflammatory Pathway Proteins | iNOS, COX-2 | Akt, MAPK, NF-κB signaling | nih.gov |

| E3 Ubiquitin Ligases | (Potential Target Class) | Protein degradation (Ubiquitin-Proteasome System) | nih.gov, biorxiv.org |

Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Discovery

To explore the full potential of the this compound core, a systematic and scalable approach to analog synthesis and testing is required. The integration of combinatorial chemistry with high-throughput screening (HTS) provides a powerful engine for lead discovery. researchgate.net

The strategy involves:

Diversity-Oriented Synthesis: Using the this compound scaffold as a template to generate a large, diverse library of related molecules. youtube.com Modifications can be systematically introduced at various positions, such as the C3-amino group, the N1-position of the indoline ring, and other positions on the aromatic ring.

High-Throughput Screening (HTS): Screening the synthesized library against a wide array of biological targets using automated, miniaturized assays. youtube.com Modern HTS platforms can test millions of compounds rapidly, enabling the identification of initial "hits" for various diseases. youtube.comnih.gov

Hit-to-Lead Optimization: Subjecting the most promising hits from the primary screen to further validation and secondary assays to confirm their activity and selectivity, initiating the process of lead optimization.

Table 4: Hypothetical Combinatorial Library Based on the 3-Amino-indolin-2-one Scaffold

| Scaffold Position | R1 (at N1) | R2 (at C3-NH2) | R3 (at C5) |

|---|---|---|---|

| Variation 1 | -H | -H | -H |

| Variation 2 | -CH3 | -Acetyl | -Cl |

| Variation 3 | -Benzyl | -Methyl | -OCH3 |

| Variation 4 | -Propyl | -Cyclopropyl | -F |

| ... (thousands of combinations) | ... | ... | ... |

Application in Chemical Biology as Probes for Biological Pathways

Beyond its direct therapeutic potential, this compound can be developed into a sophisticated chemical probe to investigate cellular biology. By modifying the core structure with specific functional tags, researchers can create tools to interrogate biological pathways with high precision.

Potential applications include:

Fluorescent Probes: Attaching an environmentally sensitive fluorophore to the molecule can allow for real-time imaging of its engagement with target proteins inside living cells. nih.gov Changes in fluorescence can report on binding events and the local molecular environment.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable pull-down experiments from cell lysates, followed by mass spectrometry (proteomics) to identify the full spectrum of interacting proteins.

Photo-affinity Labeling: Introducing a photo-reactive group (e.g., a diazirine) would allow for the formation of a covalent bond between the probe and its direct biological target upon UV irradiation. This technique provides a powerful method for unambiguously identifying the direct binding partner(s).

These chemical biology tools would be invaluable for validating targets, mapping complex protein interaction networks, and elucidating the compound's mechanism of action at a systems level.

Table 5: Chemical Probes and Their Applications

| Probe Type | Functional Tag | Primary Application |

|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., Coumarin, BODIPY) | Live-cell imaging, target engagement assays. |

| Affinity Probe | Biotin, Desthiobiotin | Pull-down experiments for target identification. |

| Photo-affinity Probe | Diazirine, Benzophenone | Covalent labeling of direct binding partners. |

| Degrader Analogs (e.g., PROTACs) | E3 Ligase Binder | Targeted protein degradation for target validation. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-7-(trifluoromethyl)indolin-2-one with high purity?

- Answer: Utilize metal-free photoredox intramolecular cyclization of N-aryl acrylamides under visible-light conditions. This method avoids transition-metal catalysts, reducing contamination risks. Reaction optimization includes controlling solvent polarity (e.g., acetonitrile) and light intensity to suppress byproducts like 3-nitrosoindolin-2-one . For trifluoromethyl integration, employ electrophilic trifluoromethylation agents (e.g., Togni’s reagent) during intermediate stages .

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Answer: Combine spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction to resolve bond angles and confirm the indolin-2-one core .

- <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., trifluoromethyl at C7) and monitor reaction progress .

- GC-MS to detect trace impurities or degradation products .

Q. What pharmacological screening assays are suitable for evaluating the bioactivity of this compound?

- Answer: Prioritize enzyme inhibition assays (e.g., thioredoxin reductase (TrxR) for anticancer potential ) and cytotoxicity profiling against cancer cell lines (e.g., HCT116 or MCF-7). Use ROS-sensitive probes to assess oxidative stress induction, a mechanism linked to TrxR inhibition .

Advanced Research Questions

Q. How can researchers address intermediate instability during the synthesis of trifluoromethyl-substituted indolin-2-one derivatives?

- Answer:

- Radical scavengers (e.g., TEMPO) to suppress β-scission of alkoxylaminyl radicals during cyclization .

- Low-temperature conditions (−20°C to 0°C) to stabilize reactive intermediates like nitroso derivatives .

- Protective groups (e.g., Boc for amines) to prevent undesired side reactions .

Q. What mechanistic insights explain the enhanced bioactivity of this compound compared to non-fluorinated analogs?

- Answer: The trifluoromethyl group:

- Increases lipophilicity , enhancing membrane permeability and target binding (e.g., TrxR’s Sec residue) .

- Stabilizes electron-deficient intermediates in Michael addition reactions, critical for covalent inhibition .

- Confers metabolic resistance to oxidative degradation, prolonging half-life in vivo .

Q. How should contradictory data on compound potency across studies be resolved?

- Answer:

- Standardize assay conditions: Compare IC50 values under identical pH, temperature, and redox environments .

- Validate purity: Use orthogonal methods (HPLC, elemental analysis) to exclude batch-to-batch variability .

- Cross-validate with structural analogs: Test derivatives lacking the trifluoromethyl group to isolate its contribution .

Q. What experimental designs are optimal for studying the metabolic fate of this compound in mammalian systems?

- Answer:

- Isotope labeling : Synthesize <sup>13</sup>C/<sup>3</sup>H-labeled compounds to track metabolites via LC-MS .

- Microsomal assays : Incubate with liver microsomes to identify phase I metabolites (e.g., hydroxylation at C3 or C5) .

- Gut microbiota co-cultures : Assess bacterial transformation into indole derivatives (e.g., indolin-2-one to 3-hydroxyindolin-2-one) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.